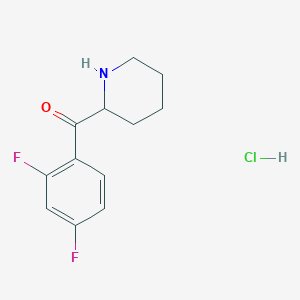
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a piperidinylmethanone moiety, with the addition of a hydrochloride group enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method involves the reaction of 2,4-difluorobenzaldehyde with piperidine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable leaving group and a strong nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学研究应用
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with neurotransmitter receptors can influence neurological functions .
相似化合物的比较
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound shares structural similarities with (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride, particularly the presence of the difluorophenyl group and piperidine moiety.
2-(2,4-Difluorophenyl)pyridine: Another compound with a difluorophenyl group, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C12H14ClF2NO |
|---|---|
分子量 |
261.69 g/mol |
IUPAC 名称 |
(2,4-difluorophenyl)-piperidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2;1H |
InChI 键 |
LVHMHDACRYSTAT-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C(=O)C2=C(C=C(C=C2)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


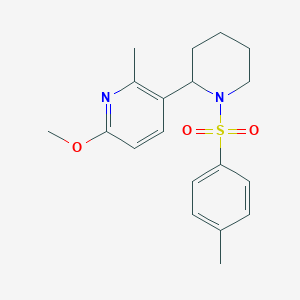
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
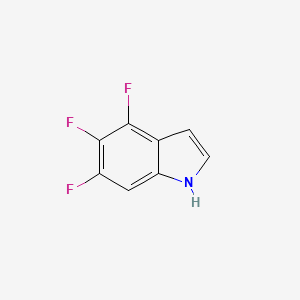
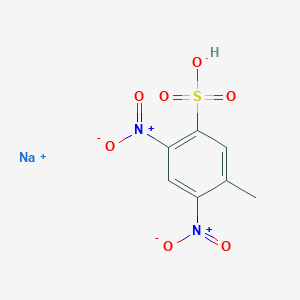

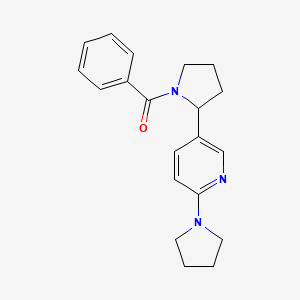

![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)
![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)
![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
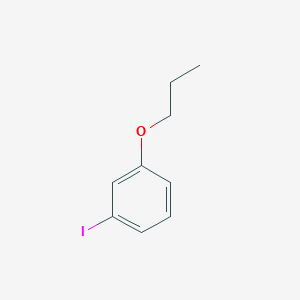
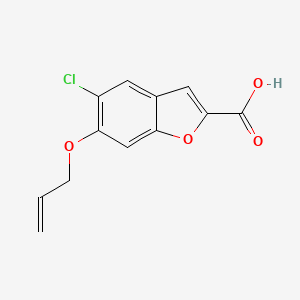
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
